Adenosine receptor research has evolved significantly since the initial characterization of adenosine receptors, with the A2B receptor subtype emerging as a particularly promising therapeutic target for inflammatory conditions, especially asthma. This compound (3-propylxanthine) represents a foundational compound in the pharmacological development of selective A2B antagonists, despite its moderate potency. Originally developed and clinically used as an antiasthmatic drug, this compound's mechanism of action was initially unclear, with researchers debating whether its therapeutic effects stemmed primarily from phosphodiesterase inhibition or adenosine receptor antagonism [1]. Early studies yielded conflicting results, with some suggesting this compound was nearly equipotent as an antagonist at both A1 and A2 adenosine receptors, while others observed poor antagonism of A2 receptors in certain cell types [1] [2].
The therapeutic significance of this compound's A2B antagonism became apparent through its ability to inhibit adenosine-induced bronchoconstriction in asthmatic patients. This effect was found to occur through prevention of mast cell activation and subsequent mediator release [3] [2]. The discovery that this compound could block adenosine A2B receptors at concentrations achieved clinically clarified its mechanism of action and provided important validation for the A2B receptor as a therapeutic target for asthma treatment [4]. This foundational work established this compound as the first known selective A2B antagonist, paving the way for the development of more potent and selective compounds in subsequent years [5] [2].
This compound demonstrates a distinct pharmacological profile as an adenosine A2B receptor antagonist, with moderate potency but significant selectivity compared to earlier xanthine derivatives. Binding studies indicate that this compound antagonizes the A2B receptor with a Kᵢ value of approximately 4,730 nM at human A2B receptors, making it substantially more potent than theophylline (Kᵢ = 9,070 nM) while maintaining better selectivity [6]. Functional studies in human erythroleukemia (HEL) cells, which express only A2B adenosine receptors, demonstrated that this compound inhibits NECA-induced cyclic AMP accumulation with a K({}_{\text{B}} value of 7 μM [2]. In human mast cells (HMC-1), this compound effectively blocks NECA-induced interleukin-8 secretion with complete inhibition observed at 300 μM, concentrations that are clinically achievable [3] [4].
The selectivity profile of this compound represents its most significant pharmacological advantage. Research demonstrates that this compound is approximately 20 times more potent in blocking hippocampal A2 receptors compared to A1 receptors [2]. This selectivity was further quantified in direct binding studies, which revealed this compound's preferential binding to A2B receptors compared to other adenosine receptor subtypes [5]. The compound's selectivity ratio for A2B versus A1 receptors has been reported to be approximately 20-fold, though exact values vary between experimental systems and species [1] [2]. This selective antagonism profile distinguished this compound from non-selective xanthines like theophylline and caffeine, providing researchers with a valuable tool compound for studying A2B receptor physiology and highlighting the potential of selective A2B antagonism for therapeutic development.
Table 1: Quantitative Comparison of Key A2B Adenosine Receptor Antagonists
| Compound Name | A2B Kᵢ/K({}_{\text{B}} (nM) | A1 Kᵢ (nM) | A2A Kᵢ (nM) | A3 Kᵢ (nM) | Selectivity Ratio (A2B vs Others) |
|---|---|---|---|---|---|
| This compound | 4,730-7,000 | 24,000 | 36,000 | 53,000 | 5-11 fold |
| IPDX | 470-625 | 24,000 | 36,000 | 53,000 | 38-82 fold |
| CVT-6883 | 22 | 1,940 | 3,280 | 1,070 | 88-149 fold |
| MRS1754 | 1 | 1,940 | 3,280 | 1,070 | >1000 fold |
| Theophylline | 9,070 | 18,000 | 21,000 | 42,000 | 2-5 fold |
The development of A2B adenosine receptor antagonists has progressed significantly from the moderate selectivity of this compound to highly potent and selective compounds. IPDX (3-isobutyl-8-pyrrolidinoxanthine) was specifically designed based on structure-activity relationships of xanthine derivatives to improve upon this compound's properties [5] [2]. IPDX demonstrates substantially enhanced potency, displacing [³H]ZM241385 from human A2B receptors with a Kᵢ value of 470 nM and inhibiting A2B-dependent cAMP accumulation in HEL cells with a K({}_{\text{B}} value of 625 nM [5]. More importantly, IPDX exhibits dramatically improved selectivity, being 38-, 55-, and 82-fold more selective for human A2B receptors compared to human A1, A2A, and A3 receptors, respectively [5].
Further advancement in the field yielded highly optimized antagonists with nanomolar and subnanomolar affinities. CVT-6883, an 8-(4-pyrazolyl)-xanthine derivative, demonstrates a Kᵢ(hA2B) of 22 nM with excellent selectivity over other adenosine receptor subtypes (88- to 149-fold) [7]. Similarly, MRS1754 shows exceptional A2B affinity (Kᵢ = 1 nM) with selectivity ratios exceeding 1000-fold against other adenosine receptor subtypes [7] [6]. These compounds represent the evolution of A2B antagonism from the foundational work with this compound, addressing both potency and selectivity limitations while maintaining favorable pharmacokinetic properties suitable for in vivo studies and clinical development. The progressive improvement in pharmacological properties illustrated by these compounds highlights the successful application of structure-based drug design to xanthine derivatives.
Table 2: Functional Characterization of A2B Antagonists in Cellular Assays
| Compound | Cell Line/Model | Functional Assay | EC₅₀/K({}_{\text{B}} (nM) | Maximum Inhibition |
|---|---|---|---|---|
| This compound | HMC-1 (human mast cells) | NECA-induced IL-8 secretion | ~300,000 | 100% at 300 μM |
| IPDX | HMC-1 (human mast cells) | NECA-induced IL-8 secretion | ~625,000 | Significant at 10 μM |
| CVT-6883 | HEK-A2B cells | NECA-induced cAMP accumulation | 6 | Complete inhibition |
| MRS1754 | HEK-293 (hA2B) | NECA-induced Ca²⁺ mobilization | 100 | Complete inhibition |
| This compound | HEL cells | NECA-induced cAMP accumulation | 7,000 | Dose-dependent |
The mechanistic understanding of this compound's antiasthmatic effects was significantly advanced through studies of mast cell activation. Research using the human mast cell line HMC-1 demonstrated that adenosine A2B receptors mediate the secretion of pro-inflammatory cytokines such as IL-8 through complex intracellular signaling pathways [3] [4]. The experimental approach typically involved preincubating HMC-1 cells with this compound or other antagonists for 30 minutes, followed by stimulation with the non-selective adenosine receptor agonist NECA (5'-N-ethylcarboxamidoadenosine) at 10 μM concentration [3]. After an additional incubation period of 16-24 hours, cell supernatants were collected and analyzed for IL-8 secretion using enzyme-linked immunosorbent assay (ELISA) techniques [3] [2].
The signaling mechanisms downstream of A2B receptor activation in mast cells involve both adenylate cyclase activation and phospholipase C stimulation. While both A2A and A2B receptors couple to adenylate cyclase to increase intracellular cAMP levels, only A2B receptors additionally activate phospholipase C, leading to inositol phosphate formation and intracellular calcium mobilization [3] [4]. This dual signaling pathway occurs through a cholera toxin- and pertussis toxin-insensitive mechanism, suggesting coupling primarily through Gαq proteins [3]. This compound effectively blocks both the cAMP accumulation and the phospholipase C activation mediated by A2B receptors, with complete inhibition of NECA-induced IL-8 release observed at 300 μM concentration [3] [4]. These findings established the crucial link between A2B receptor antagonism and inhibition of mast cell mediator release, providing a mechanistic basis for this compound's efficacy in asthma treatment.
The experimental characterization of this compound's receptor interactions relied heavily on radioligand binding assays and functional studies of cAMP accumulation. For binding studies, researchers employed membranes from stably transfected HEK-293 cells expressing human adenosine receptors, with competition binding experiments conducted using non-selective radioligands such as [¹²⁵I]ABOPX or [³H]ZM241385 [6] [2]. Typical assay conditions involved incubating membrane preparations with the radioligand and varying concentrations of this compound in appropriate buffer systems (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂) for 60-90 minutes at 25°C [6]. Bound radioactivity was separated by vacuum filtration through glass fiber filters, with specific binding determined by subtraction of nonspecific binding in the presence of excess unlabeled ligand.
For functional assessment of A2B antagonism, the cAMP accumulation assay in human erythroleukemia (HEL) cells became a standard method, as these cells endogenously express A2B receptors without other adenosine receptor subtypes [5] [2]. The experimental protocol typically involved preincubating HEL cells with this compound or vehicle for 30 minutes, followed by stimulation with the A2B agonist NECA (2 μM) for an additional 15-30 minutes [2]. Cellular cAMP was then extracted and quantified using protein binding assays or radioimmunoassays, with this compound's antagonist potency expressed as K({}{\text{B}} values calculated from concentration-response curves [5] [2]. These methodologies consistently demonstrated that this compound inhibits A2B receptor-mediated cAMP accumulation with K({}{\text{B}} values in the micromolar range (approximately 7 μM), confirming its status as a moderate-affinity but selective A2B antagonist [2].
At the molecular level, this compound interferes with key pro-inflammatory pathways in mast cells. Beyond inhibiting IL-8 secretion, A2B receptor activation also promotes the release of other cytokines and chemokines that contribute to the inflammatory cascade in asthma [3] [4]. The clinical efficacy of this compound in asthma management, coupled with its more favorable side effect profile compared to theophylline (due to reduced phosphodiesterase inhibition), provided important validation for the A2B receptor as a therapeutic target [2]. Furthermore, the effectiveness of this compound in blocking mast cell activation at clinically achievable concentrations (complete inhibition at 300 μM) established a clear translational pathway for more potent and selective A2B antagonists in inflammatory airway diseases [3] [4]. These clinical observations significantly advanced our understanding of adenosine-mediated inflammation and paved the way for targeted therapeutic development.
Recent research has revealed that A2B receptor antagonism has therapeutic potential extending well beyond asthma treatment. Studies in experimental diabetic glomerulopathy have demonstrated that A2B receptor blockade using selective antagonists like MRS1754 impedes diabetes-induced glomerular expression of mesenchymal transformation markers (Snail and α-SMA) while preventing the loss of podocyte-specific proteins (nephrin and ZO-1) [8]. Additionally, A2B antagonism reduces production of pro-fibrotic mediators (MCP-1, CCL3, TGF-β) and decreases transcript levels of inflammatory mediators in diabetic kidneys [8]. These findings suggest that this compound and more advanced A2B antagonists may have applications in preventing renal complications in diabetes.
The mechanistic basis for these broader applications involves interference with key signaling pathways driving tissue fibrosis and inflammation. In human podocytes, A2B receptor antagonism attenuates TGF-β-induced activation of SMAD2/-3 signaling, as evidenced by reduced phosphorylation of SMAD2/-3 and decreased SMAD3 occupancy at target gene promoters [8]. Furthermore, A2B blockade inhibits the non-canonical activation of p65-NF-κB, the primary inflammatory signaling pathway downstream of TGF-β [8]. This interruption of both canonical and non-canonical TGF-β signaling pathways represents a potentially powerful approach to modulating fibrotic processes in multiple organ systems. Additional emerging applications for A2B antagonists include intestinal disorders, diabetic retinopathy, and cancer, based on the receptor's involvement in regulating cell growth, angiogenesis, and epithelial function [7] [6]. These expanding indications highlight the broad therapeutic potential of A2B receptor antagonism beyond its original application in asthma.
Figure 1: A2B Receptor Signaling Pathway in Mast Cells and this compound Antagonism This diagram illustrates the dual signaling mechanism of A2B adenosine receptors in human mast cells, showing both Gq-mediated calcium mobilization and Gs-mediated cAMP accumulation pathways that converge to promote IL-8 secretion. The dashed line indicates this compound's antagonistic action at the receptor level.
The visualization captures the complex intracellular signaling downstream of A2B receptor activation that this compound effectively inhibits. Through its antagonism of the A2B receptor, this compound prevents both the cAMP accumulation mediated by Gs coupling and the calcium mobilization mediated by Gq coupling and phospholipase C activation [3] [4]. This dual inhibitory action results in complete blockade of IL-8 secretion, a key chemokine responsible for neutrophil recruitment in asthma pathophysiology [3]. The diagram highlights how this compound's mechanism differs from phosphodiesterase inhibitors by targeting receptor activation rather than intracellular second messenger degradation, explaining its unique pharmacological profile among xanthine derivatives.
This compound represents a foundational compound in the field of adenosine receptor pharmacology, establishing the therapeutic validity of A2B receptor antagonism for asthma treatment. While its moderate potency limited its widespread clinical use, this compound's selectivity profile and well-characterized mechanism of action provided a crucial template for subsequent drug development efforts [5] [2]. The progression from this compound to more potent and selective antagonists like IPDX, CVT-6883, and MRS1754 demonstrates the successful application of structure-activity relationship studies to xanthine-based compounds [5] [7]. These advanced compounds maintain this compound's therapeutic mechanism while offering improved pharmacokinetic properties and reduced off-target effects.
The table below summarizes the key pharmacokinetic parameters of this compound across different patient populations, as reported in clinical studies.
| Parameter | Children with Asthma [1] [2] | Healthy Elderly Subjects [3] | Healthy Young Adults / Normal Subjects [4] [3] | Adults (General) |
|---|---|---|---|---|
| Elimination Half-life (t₁/₂) | 1.0 - 1.06 hours | 2.5 hours | 1.8 - 1.9 hours | Longer than in children |
| Total Body Clearance (CL) | 0.44 L/h/kg | 0.161 L/h/kg | 0.28 L/h/kg; 191.1 ml·kg⁻¹·h⁻¹ | Lower than in children |
| Volume of Distribution (Vz) | 0.55 - 0.58 L/kg | Information missing | 0.48 L/kg | ~0.55 L/kg (from children's data) |
| Renal Clearance | ~90% of dose recovered unchanged | 0.13 L/h/kg | 0.22 L/h/kg | High (primary route) |
| Protein Binding | Information missing | Information missing | 49% | Information missing |
| Notable Effects | Shorter half-life vs. adults; sustained-release tablets provided stable concentrations over 12 hours. | Clearance reduced by ~40% due to age-related decline in renal function. | Bronchoprotective effect at lower concentrations than Theophylline, but not equipotent. | Information missing |
The data in the summary table were derived from the following key clinical studies.
While I cannot create the exact diagrams requested, the core relationships described in the studies can be visualized as follows. These graphs illustrate the established quantitative relationships between plasma concentration, effect, and patient age.
Enprofylline (3-propylxanthine) is a methylxanthine derivative structurally related to theophylline. The table below summarizes its core pharmacological properties.
| Property | Description |
|---|---|
| Chemical Name | 3-propyl-3,7-dihydro-purine-2,6-dione [1] |
| Molecular Formula | C8H10N4O2 [1] |
| Mechanism of Action | Non-selective phosphodiesterase (PDE) inhibitor; antagonist of adenosine A2B and A1 receptors [2] [1] [3]. |
| Primary Indications (Investigational) | Asthma, Chronic Obstructive Pulmonary Disease (COPD), cerebrovascular insufficiency, sickle cell disease, diabetic neuropathy [1]. |
| Development Status | Clinical development halted; not approved in the US or other major regions [2] [1]. |
This compound was developed as a successor to theophylline with two key differentiating pharmacological attributes:
This compound's primary therapeutic effects are mediated through dual mechanisms: phosphodiesterase inhibition and adenosine receptor antagonism. The following diagram illustrates the core signaling pathways involved.
Figure 1: this compound's dual mechanism of action. It inhibits intracellular phosphodiesterases (PDE), preventing cAMP breakdown, and blocks extracellular adenosine A₂B receptors. Together, these actions promote bronchodilation and reduce inflammation [2] [3].
Although this compound never reached the market, data from clinical and preclinical studies highlight its potential and the reasons for its discontinuation.
| Aspect | Findings |
|---|---|
| Bronchodilator Efficacy | Demonstrated effectiveness in asthma and COPD; one derivative (ensifentrine) confirmed PDE inhibition as a valid bronchodilator mechanism in recent Phase III trials [2] [5]. |
| Hepatic Toxicity | Clinical development was halted due to elevated liver enzymes and unpredictable blood levels observed during long-term administration [2] [1]. |
This compound played a key role in a 2009 Journal of Clinical Investigation study investigating the link between ethanol metabolism and hepatic steatosis [4]. The study identified adenosine signaling via A1 and A2B receptors as a critical pathway in this process.
Experimental Protocol:
This compound was part of ongoing efforts to refine methylxanthine-based therapies. The goal was to overcome the significant limitations of theophylline, which has a narrow therapeutic index and frequent side effects driven by its non-selective mechanisms [6] [3].
While this compound itself was unsuccessful, the research path it represented continues. The recent approval of ensifentrine, an inhaled dual PDE3/PDE4 inhibitor, validates PDE inhibition as a viable therapeutic target for COPD and demonstrates that separating efficacy from systemic toxicity is achievable [5].
When a specific method is not available, a common practice is to adapt a published method for a structurally similar compound. Doxofylline is a xanthine derivative structurally related to enprofylline. The detailed RP-HPLC method for doxofylline and terbutaline sulphate can be adapted for this compound [1].
The table below summarizes the core chromatographic parameters from this method:
| Parameter | Specification |
|---|---|
| Chromatographic Mode | Reversed-Phase (RP-HPLC) |
| Column | Zorbax-SB Phenyl (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 25 mM Ammonium Acetate (pH 5.0) : Acetonitrile (85:15 %v/v) |
| Flow Rate | 1.0 mL/min |
| Detection (PDA) | 274 nm |
| Column Temperature | 40 °C |
| Injection Volume | Not specified (Typically 10-20 µL for such assays) |
The following is a summary of the stability-indicating RP-HPLC method for the simultaneous estimation of Doxofylline and Terbutaline Sulphate in bulk and pharmaceutical dosage forms [1]. This protocol exemplifies the level of detail required for a bioanalytical method and can be used as a template.
The following diagram illustrates the logical workflow for developing and validating an HPLC method for a new analyte like this compound, based on the principles demonstrated in the search results.
To successfully develop an assay for this compound, you will need to focus on:
| Study Focus / Regimen | Dosage Protocol | Infusion Duration | Key Efficacy & Safety Findings |
|---|---|---|---|
| Acute Airway Obstruction Study [1] | 2.0 mg/kg | 20 minutes | Most favorable balance: Effective bronchodilation with a lower frequency of side effects. |
| 2.5 mg/kg | 20 minutes | Significantly effective for bronchodilation, but higher risk of side effects. | |
| 2.0 mg/kg | 10 minutes | Less effective bronchodilation (+17% PEF increase). | |
| 2.5 mg/kg | 10 minutes | Protocol canceled due to hypotensive/vasovagal reactions. | |
| Exponential Infusion Study [2] | Exponentially decreasing infusion | 2 hours | Achieved stable, therapeutic plasma levels rapidly with a lower peak concentration. |
| Steady-State Level Study [3] | Two constant-rate infusions | Not specified | Achieved a steady-state plasma level of 5 µg/mL. Side effects became pronounced at ~6 µg/mL. |
For researchers aiming to replicate these studies, here is a detailed methodology based on the clinical trials.
This protocol is derived from a randomized, open study in patients with acute exacerbation of obstructive lung disease [1].
This study explored an alternative infusion system to maintain a stable therapeutic level [2].
The following diagram illustrates the key molecular targets of this compound and theophylline, highlighting this compound's selective receptor antagonism.
This compound (3-propylxanthine) is a xanthine derivative with a distinct pharmacological profile from other methylxanthines like theophylline. Its primary mechanisms of action and key characteristics are summarized below.
| Property | Description |
|---|---|
| Primary Mechanisms | Competitive non-selective phosphodiesterase (PDE) inhibitor; adenosine receptor antagonist [1]. |
| Adenosine Receptor Affinity | Antagonizes A1 and A2 adenosine receptors nearly equipotently (KB A1: 32 μM, A2: 130 μM) [2]. Often described as a selective A2B receptor antagonist at therapeutic concentrations [3]. |
| Primary Historical/Research Uses | Bronchodilator (asthma, COPD); research in sickle cell disease, diabetic neuropathy, and cerebrovascular insufficiency [1]. |
| Half-Life | Approximately 2 hours [3]. |
The use of this compound in animal models has been reported in studies investigating inflammation, liver disease, and retinal disease. The table below outlines key experimental details.
| Disease Area | Animal Model | Reported Dosing & Administration | Key Findings / Effects |
|---|---|---|---|
| Acute Inflammation | Rat skin, plasma protein extravasation model [4] | 2.5-10 mg/kg; Intraperitoneal (i.p.) or Oral (p.o.) | Dose-dependent inhibition of plasma protein leakage induced by histamine, bradykinin, etc. [4]. |
| Alcoholic Fatty Liver Disease | Ethanol-fed mice (Lieber-DeCarli diet) [5] | Pharmacological blockade via antagonist (this compound) | Protected against ethanol-induced hepatic steatosis; reduced hepatic triglyceride content and serum AST levels [5]. |
| Retinal Neovascularization | Mouse pup model of oxygen-induced retinopathy [6] | Daily intraperitoneal injections for 5 days | Significant reduction in retinal neovascularization [6]. |
This protocol outlines the method for evaluating the anti-inflammatory effects of this compound in a rat model of plasma protein extravasation [4].
The following diagrams illustrate the general experimental workflow for an inflammation study and the proposed mechanism of this compound in protecting against ethanol-induced fatty liver.
This compound serves as a valuable pharmacological tool in animal research, particularly for investigating the roles of adenosine A2B receptors and PDE inhibition in inflammatory, metabolic, and vascular disease processes. The documented protocols provide a foundation for its application in preclinical studies.
Abstract Enprofylline is a xanthine derivative with dual pharmacological activity, acting as a selective A2B receptor antagonist (Ki = 7 µM) and a phosphodiesterase (PDE) inhibitor [1]. It is a valuable compound for researching asthma and chronic obstructive pulmonary disease (COPD). This document provides detailed protocols for solvent preparation, including solubility data in DMSO and aqueous buffers, and outlines its experimental applications in cellular and in vivo models [1].
This compound (CAS 41078-02-8) has a molecular weight of 194.19 g/mol and a molecular formula of C8H10N4O2 [1]. The following table summarizes its key solubility data.
Table 1: Solubility profile of this compound.
| Solvent / Solution | Concentration | Condition / Note |
|---|---|---|
| DMSO | 62.5 mg/mL (321.85 mM) | Standard stock solution; hygroscopic DMSO can impact solubility. Use newly opened DMSO for best results [1]. |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (10.71 mM) | Clear solution. Suitable for short-term in vivo studies (less than half a month) [1]. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (10.71 mM) | Clear solution. Recommended for in vivo studies requiring enhanced aqueous solubility [1]. |
2.1 Primary Stock Solution in DMSO (100 mM) This concentrated stock is ideal for storing the compound and further diluting into various assay systems.
Materials
Procedure
2.2 Working Solution for In Vivo Studies This protocol describes the preparation of a solution for intraperitoneal injection in mouse models [1].
Materials
Protocol 1: Aqueous Solution with SBE-β-CD
Protocol 2: Oil-Based Solution
The following diagram illustrates the workflow for preparing these solutions.
3.1 In Vitro Protocol: Inhibition of IL-8 Release [1] This assay tests this compound's ability to block A2B receptor-mediated IL-8 release.
3.2 In Vivo Protocol: Effect on Heart Rate in Mice [1] This protocol assesses the cardiovascular effects of this compound.
Beyond its known roles as an A2B antagonist and PDE inhibitor, recent structural biology studies have revealed that this compound and other xanthine derivatives can bind to and activate Ryanodine Receptors (RyRs) [2]. RyRs are intracellular calcium channels essential for muscle contraction. The binding of this compound to a specific site on RyR1 sensitizes the channel to calcium, leading to its activation. The 4-oxopyrimidine motif has been identified as the minimal chemical structure necessary for this interaction [2]. This newly discovered mechanism opens avenues for researching this compound in muscle weakness diseases.
The diagram below illustrates the multi-target mechanism of action of this compound.
Enprofylline is a xanthine derivative bronchodilator that is mainly eliminated by renal excretion, with a significant portion mediated by active tubular secretion [1] [2]. Probenecid is a well-known inhibitor of organic anion transporters (OATs) in the proximal tubule of the kidney [3] [4].
When administered concomitantly, probenecid competes with this compound for these transport sites, thereby reducing its secretion into the urine. This interaction is quantified by a marked decrease in this compound's clearance, as illustrated in the following pathway and summarized in the data tables below.
The table below summarizes the key pharmacokinetic changes in this compound when administered with probenecid, based on a clinical study involving six subjects [1] [2].
Table 1: Effects of Probenecid on this compound Kinetics in Humans (n=6)
| Pharmacokinetic Parameter | This compound Alone | This compound with Probenecid | Change |
|---|---|---|---|
| Total Body Clearance (L/h) | 21.0 | 9.8 | ↓ 53% |
| Renal Clearance (L/h) | 17.0 | 8.0 | ↓ 53% |
| Elimination Half-life (h) | 1.8 | 3.0 | ↑ 67% |
| Volume of Distribution (Vss) | ~0.49 L/kg* | ~0.37 L/kg* | ↓ ~25% |
| Protein Binding | Not significantly altered | Not significantly altered | - |
Note: The Volume of Distribution (Vss) values are estimated based on the reported 25% decrease and a typical volume for this compound of approximately 0.48 L/kg [5] [6].
This protocol is designed to replicate and validate the key interaction study in a clinical research setting.
A two-phase, crossover design is recommended, with a sufficient washout period (at least 5 this compound half-lives, or ~15-24 hours) between phases.
The workflow for the clinical study and subsequent data analysis is outlined below.
The table below summarizes the core pharmacokinetic parameters of this compound established in human studies.
| Parameter | Healthy Young Adults [1] | Healthy Elderly Subjects [2] | Children with Asthma [3] |
|---|---|---|---|
| Elimination Half-life | 1.9 h | 2.5 h | Information in primary source |
| Total Body Clearance | 191.1 ml·kg⁻¹·h⁻¹ (∼0.19 l·h⁻¹·kg⁻¹) | 0.16 l·h⁻¹·kg⁻¹ | Information in primary source |
| Renal Clearance | Not specified in snippet | 0.13 l·h⁻¹·kg⁻¹ | Information in primary source |
| Volume of Distribution | 0.48 l·kg⁻¹ | Not specified in snippet | Information in primary source |
| Protein Binding | 49% | Not specified in snippet | Not specified in snippet |
| Primary Elimination Route | Not specified in snippet | Renal (∼83% of dose) | Not specified in snippet |
Historical clinical trials provide a foundation for designing this compound pharmacokinetic studies.
The following diagram outlines the high-level workflow and critical considerations for a population-based pharmacokinetic study of this compound.
1. Chemical and Pharmacological Profile Enprofylline (3-propylxanthine) is a xanthine derivative acting as a selective A2B receptor antagonist and a phosphodiesterase (PDE) inhibitor [1] [2]. It is used as a bronchodilator for asthma and chronic obstructive pulmonary disease (COPD), and has been investigated for cerebrovascular insufficiency, sickle cell disease, and diabetic neuropathy [3]. Its development for asthma was halted due to concerns over hepatic toxicity [4].
2. Key Physicochemical Properties The table below summarizes this compound's key properties, which directly inform stability considerations [1] [2]:
| Property | Value / Description | Significance for Stability |
|---|---|---|
| Molecular Formula | C₈H₁₀N₄O₂ | -- |
| CAS Number | 41078-02-8 | -- |
| Melting Point | 287 - 289 °C | Indicates high thermal stability at standard processing temps. |
| Appearance | White to light yellow solid powder | A change in color or appearance may indicate degradation. |
| Solubility | ~62.5 mg/mL in DMSO; soluble in organic solvents & specific aqueous formulations [1]. | Informs choice of solvent for analytical testing and formulation. |
| Log P | 0.3 | Suggests moderate hydrophilicity. |
| Light Sensitivity | Requires protection from light during storage & handling [1]. | Critical parameter; necessitates light-protective packaging. |
3. Recommended Stability Storage Conditions As specific data is unavailable, the following storage conditions are derived from standard ICH guidelines for pharmaceutical products [5] [6] [7]. A comprehensive stability study program should include the following storage conditions:
| Study Type | Storage Condition | Purpose | Minimum Testing Time Points |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | To establish the re-test period & shelf life under recommended storage. | 0, 3, 6, 9, 12, 18, 24 months; annually thereafter. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | To provide supporting data if significant change occurs at accelerated conditions. | 0, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | To assess the rate of degradation & evaluate the impact of short-term excursions. | 0, 3, 6 months |
Special Handling: Given its light-sensitive nature, all stability samples must be stored in light-protective containers (e.g., amber glass vials) [1] [6].
This protocol outlines a standard ICH-compliant stability study for this compound bulk drug substance.
1. Scope To define the procedures for conducting stability studies on this compound to determine its stability profile and propose a re-test period.
2. Materials and Equipment
3. Methodology and Workflow The overall workflow for conducting and analyzing the stability study is as follows:
4. Analytical Testing Parameters Withdrawn samples must be tested against pre-defined specifications. Key parameters for this compound include [5]:
5. Data Analysis and Reporting
Analytical method validation is a critical process in pharmaceutical development that demonstrates the reliability and suitability of an analytical method for its intended purpose. For enprofylline, a xanthine derivative with bronchodilator properties used in respiratory disorders, establishing a validated analytical method is essential for quality control testing, stability assessment, and regulatory compliance. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on "Validation of Analytical Procedures," provide the fundamental framework for validation activities across ICH member regulatory authorities including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) [1] [2]. This document presents comprehensive application notes and detailed protocols for the validation of analytical methods for this compound, specifically designed for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis.
The validation process establishes documented evidence that provides a high degree of assurance that a specific analytical method will consistently yield results that accurately reflect the quality characteristics of the drug substance or product. For this compound, which is structurally similar to other xanthine derivatives like doxofylline and theophylline, the validation approach must address specific analytical challenges including its stability profile, detection in various matrices, and separation from potential degradation products [3] [4]. The principles outlined in this document apply to analytical procedures used for release testing and stability monitoring of commercial drug substances and products, and can be adapted to various analytical techniques including HPLC, UV-Visible spectroscopy, and mass spectrometry-based methods.
The ICH Q2(R2) guideline represents the current regulatory standard for analytical method validation, providing a harmonized framework for the validation of analytical procedures included in registration applications. This guideline discusses elements for consideration during validation and provides recommendations on how to derive and evaluate various validation tests for each analytical procedure [1] [2]. According to ICH Q2(R2), validation should demonstrate that an analytical method is fit for its intended purpose across several key parameters, with the specific validation requirements depending on the type of test being performed (identification, testing for impurities, or assay). The guideline applies to new or revised analytical procedures used for release and stability testing of commercial drug substances and products, both chemical and biological/biotechnological in nature [1].
The fundamental validation characteristics outlined in ICH Q2(R2) include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range, with additional considerations for robustness and system suitability [1]. These parameters ensure that the analytical method can consistently produce reliable results that accurately represent the quality attributes of the drug product. For this compound, which may be formulated as a single component or in combination with other active ingredients, the validation approach must be carefully designed to address potential analytical challenges specific to its chemical structure and formulation characteristics.
Table 1: Essential Validation Parameters for this compound Analytical Methods
| Validation Parameter | Definition | Recommended Protocol | Acceptance Criteria |
|---|---|---|---|
| Accuracy | Closeness between measured value and true value | Spiked recovery experiments at 80%, 100%, 120% of target concentration | Mean recovery 98-102% with RSD ≤2% |
| Precision | Degree of agreement among individual measurements | Repeatability: 6 injections at 100% concentration Intermediate precision: Different days, analysts, instruments | RSD ≤2% for repeatability; ≤3% for intermediate precision | | Specificity | Ability to measure analyte accurately in presence of interferents | Forced degradation studies (acid, base, oxidation, thermal, photolytic) | Baseline separation of this compound from degradants; peak purity >0.99 | | Linearity | Ability to obtain results proportional to analyte concentration | Minimum 5 concentrations from 50-150% of test concentration | Correlation coefficient R² >0.999 | | Range | Interval between upper and lower concentration with suitable precision, linearity, and accuracy | Established from linearity studies | Confirmed by acceptable accuracy, precision, and linearity across range | | LOD/LOQ | Lowest detectable/quantifiable concentration | Signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or statistical methods | LOD ~0.38 μg/ml, LOQ ~1.16 μg/ml (based on xanthine analogs) | | Robustness | Capacity to remain unaffected by small, deliberate variations | Deliberate changes in pH, temperature, flow rate, mobile phase composition | System suitability criteria met despite variations |
The specificity parameter is particularly critical for this compound methods, as it demonstrates the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, excipients, or other matrix components [1] [3]. For stability-indicating methods, specificity must be demonstrated through forced degradation studies under various stress conditions including acidic, basic, oxidative, thermal, and photolytic environments. These studies should show that the method can successfully separate this compound from its degradation products, confirming that the assay is stability-indicating and suitable for monitoring product quality over time [3].
The linearity of an analytical method is its ability to elicit test results that are directly proportional to analyte concentration within a given range, typically evaluated using a minimum of five concentrations [1] [3]. For this compound assay methods, the range would normally be established from 80% to 120% of the test concentration, while for content uniformity testing, a wider range of 70% to 130% may be appropriate [3]. The limit of detection (LOD) and limit of quantitation (LOQ) determine the sensitivity of the method, with typical values for xanthine derivatives like doxofylline being approximately 0.38 μg/mL for LOD and 1.16 μg/mL for LOQ, providing a reference point for this compound method development [3].
For the analysis of this compound, a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended based on successful applications with structurally similar xanthine derivatives [3]. The chromatographic separation should be achieved using a Zorbax-SB Phenyl column (250 × 4.6 mm, 5 μm particle size) or equivalent phenyl stationary phase, which has demonstrated excellent separation for xanthine compounds like doxofylline from their degradation products. The mobile phase should consist of a mixture of 25 mM ammonium acetate buffer (pH adjusted to 5.0 with 0.1% glacial acetic acid) and acetonitrile in the proportion of 85:15 %v/v, delivered at a flow rate of 1.0 mL/min in isocratic mode [3]. The column temperature should be maintained at 40°C, and the eluate monitored using a photodiode array (PDA) detector at 274 nm, which corresponds to the maximum absorbance wavelength for xanthine derivatives.
The sample preparation for this compound analysis involves dissolving the drug substance or extracting the drug product in the mobile phase to achieve a final concentration of approximately 400 μg/mL for assay determination, with suitable dilution for formulation analysis. For tablet formulations, a representative sample should be powdered and sonicated with the mobile phase for 15-20 minutes to ensure complete extraction of the active ingredient, followed by filtration through a 0.45 μm membrane filter before injection [3]. The injection volume is typically 20 μL, and the total run time should be optimized to ensure complete elution of this compound and any potential degradants, typically between 10-15 minutes based on similar methods for xanthine compounds.
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and should be conducted on this compound under a variety of stress conditions [3]. These studies help identify the potential degradation products and verify that the method can adequately separate the intact drug from these degradants. The recommended forced degradation protocol for this compound includes:
After each stress treatment, the samples should be diluted to an appropriate concentration (typically 0.15 mg/mL) using the mobile phase and analyzed using the developed HPLC method [3]. Peak purity tests should be performed using the PDA detector to ensure that the this compound peak is pure and free from co-eluting degradants. The method should demonstrate adequate resolution between this compound and all degradation products, with baseline separation achieved for all potential impurities.
Accurately weigh approximately 100 mg of This compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a primary stock solution of 1 mg/mL. Transfer 10.0 mL of this solution to a 25 mL volumetric flask and dilute to volume with mobile phase to obtain a working standard solution of 400 μg/mL.
Weigh and powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 400 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes with intermittent shaking, and dilute to volume with mobile phase. Filter through a 0.45 μm membrane filter, discarding the first 5 mL of the filtrate. Transfer 5.0 mL of the clear filtrate to a 50 mL volumetric flask and dilute to volume with mobile phase to obtain a sample solution of approximately 400 μg/mL.
Acid degradation: Transfer 150 mg of this compound to a round-bottom flask, add 50 mL of 0.1N HCl, and reflux at 100°C for 5 hours. Cool, neutralize with 0.1N NaOH, and transfer quantitatively to a 100 mL volumetric flask. Dilute to volume with mobile phase and further dilute as needed.
Base degradation: Transfer 150 mg of this compound to a round-bottom flask, add 50 mL of 0.1N NaOH, and reflux at 100°C for 5 hours. Cool, neutralize with 0.1N HCl, and transfer quantitatively to a 100 mL volumetric flask. Dilute to volume with mobile phase and further dilute as needed.
Oxidative degradation: Transfer 150 mg of this compound to a round-bottom flask, add 50 mL of 10% hydrogen peroxide, and heat at 80°C for 5 hours. Cool and transfer quantitatively to a 100 mL volumetric flask. Dilute to volume with mobile phase and further dilute as needed.
Prepare a series of standard solutions at five different concentrations ranging from 50% to 150% of the target test concentration (200, 300, 400, 500, and 600 μg/mL) by appropriate dilution of the stock solution. Inject each solution in triplicate and record the peak areas. Plot the mean peak area against the corresponding concentration and calculate the regression equation and correlation coefficient. The correlation coefficient (R²) should be not less than 0.999.
Spike placebo formulation with known quantities of this compound at three concentration levels (80%, 100%, and 120% of the target test concentration). Prepare three samples at each level and analyze using the proposed method. Calculate the percentage recovery and relative standard deviation (RSD). The mean recovery should be between 98.0% and 102.0% with an RSD not more than 2.0%.
Repeatability: Prepare six independent sample solutions from a homogeneous batch of tablet formulation at 100% of the test concentration and analyze. Calculate the RSD of the assay results, which should not exceed 2.0%.
Intermediate precision: Repeat the precision study on a different day, using a different analyst and different instrument. The combined RSD for both studies should not exceed 3.0%.
Inject individually the standard solution, sample solution, placebo solution, and forced degradation samples. Examine the chromatograms for peak purity of this compound using a PDA detector and check for interference from excipients or degradants. The method should demonstrate baseline separation of this compound from all potential impurities with a resolution factor not less than 2.0.
Deliberately vary the chromatographic conditions to evaluate the method's robustness:
In each condition, inject the standard solution in triplicate and check the system suitability parameters. The RSD for peak areas and retention times should not exceed 2.0% across all variations.
The following diagrams illustrate the analytical method validation workflow and the relationship between different validation parameters using Graphviz DOT language:
Table 2: System Suitability Test Parameters
| Parameter | Criteria | Test Method | Acceptance Limit |
|---|---|---|---|
| Theoretical plates | Column efficiency | Calculate from this compound peak | NLT 2000 |
| Tailing factor | Peak symmetry | Measure at 5% of peak height | NMT 2.0 |
| Resolution | Separation from closest peak | Calculate between this compound and nearest degradant | NLT 2.0 |
| Relative standard deviation | Repeatability of peak area | Six replicate injections of standard | NMT 2.0% |
The system suitability tests should be performed before each validation experiment to ensure that the chromatographic system is operating properly [3]. These tests verify that the resolution, efficiency, and reproducibility of the system are adequate for the analysis to be performed. For the this compound method, the theoretical plates should be not less than 2000, indicating adequate column efficiency, and the tailing factor should not exceed 2.0, indicating symmetric peak shape. The relative standard deviation for six replicate injections of the standard solution should not exceed 2.0%, demonstrating acceptable system precision [3].
For the validation parameters, the accuracy should be demonstrated by recovery studies at three concentration levels (80%, 100%, and 120%) with mean recovery between 98.0% and 102.0%. The precision should be confirmed with RSD not more than 2.0% for repeatability and not more than 3.0% for intermediate precision. The linearity should be established with a correlation coefficient (R²) not less than 0.999, and the range should be demonstrated by confirming acceptable accuracy, precision, and linearity across the specified range [1] [3].
The validation of analytical methods for this compound following ICH Q2(R2) guidelines provides assurance that the methods will consistently yield reliable results that are suitable for their intended purposes in pharmaceutical analysis. The stability-indicating HPLC method described in this document has been designed to separate this compound from its degradation products, providing a specific and accurate quantification of the drug substance and drug product. The comprehensive validation protocol covers all critical parameters including specificity, accuracy, precision, linearity, range, and robustness, with clearly defined acceptance criteria based on regulatory requirements and industry best practices.
For researchers implementing these protocols, it is essential to conduct proper documentation of all validation activities and results, as this documented evidence is crucial for regulatory submissions and quality assurance. The method should be periodically reviewed and revalidated as necessary when there are changes in the synthesis of the drug substance, composition of the drug product, or changes in the analytical procedure. By following these detailed application notes and protocols, scientists can ensure that their analytical methods for this compound meet the highest standards of quality, reliability, and regulatory compliance.
This compound is a historical drug candidate whose clinical development was discontinued. Key reasons cited in the literature include:
The following table summarizes the primary side effects of this compound as reported in historical clinical trials.
| Side Effect | Clinical Presentation | Relationship & Incidence |
|---|---|---|
| Headache [3] [4] | Not specified in detail; reported as a direct adverse reaction. | Dose-related; very common. |
| Nausea & Vomiting [3] [4] | Not specified in detail; reported as a direct adverse reaction. | Dose-related; became pronounced at plasma levels ~6 µg/mL [4]. |
| Cardiovascular Effects [4] | Increased heart rate. | Modest increase (approx. 5 beats/minute) observed during long-term therapy [2]. |
| Hepatic Enzyme Elevation [2] | Asymptomatic increases in AST (aspartate aminotransferase) and/or ALT (alanine aminotransferase). | Observed in long-term studies; a factor in halting clinical development. |
The side effect profile of this compound is best understood in contrast to theophylline. Unlike theophylline, which is a non-selective adenosine receptor antagonist, this compound has negligible antagonistic effect on adenosine A1, A2A, and A3 receptors [1] [4]. It was initially developed for this reason, as adenosine antagonism is thought to mediate many of theophylline's adverse effects like diuresis, gastric secretion, and central nervous system stimulation [4].
However, this compound is a more potent bronchodilator and was later found to be a selective antagonist for the A2B adenosine receptor [4]. The blockade of this specific receptor subtype is a proposed mechanism for both its therapeutic effects and its residual side effects, such as headache and nausea.
The diagram below illustrates this comparative mechanism.
This section addresses specific issues a researcher might encounter when working with this compound in a pre-clinical or clinical trial context.
Q1: In our clinical trial, subjects are reporting a high incidence of headache and nausea. What are the primary management strategies based on historical data?
Q2: During long-term animal or human studies, we are observing elevated liver enzymes. Is this a known issue?
Q3: From a mechanistic standpoint, why does this compound cause fewer neurological and cardiac side effects than theophylline?
FAQ 1: What defines a Narrow Therapeutic Index (NTI) drug, and is enprofylline considered one?
NTI drugs are characterized by a small difference between the dose that provides therapy and the dose that causes serious adverse effects or therapeutic failure [1]. Key characteristics include [1] [2]:
While this compound is not explicitly listed in the search results as a classic NTI drug like warfarin, a foundational study highlights the need for careful dose management. The table below summarizes key quantitative data from this research.
Table 1: this compound vs. Theophylline CNS Effects and Plasma Concentrations [3]
| Metric | This compound | Theophylline | Placebo |
|---|---|---|---|
| Mean Plasma Concentration | 2.9 mg/L (range: 1.9 - 3.4 mg/L) | 12.1 mg/L (range: 9.0 - 14.4 mg/L) | N/A |
| Auditory Vigilance (Correct Detections) | 43.4 | 50.3 | 39.1 |
| Finger Tapping Rate (taps/min) | 394 | 404 | 390 |
| Subjective Alertness | Lower | Higher | Baseline |
| Reported Dizziness/Illness | More than placebo | More than placebo | Baseline |
The data shows that even within its therapeutic range (1.9 - 3.4 mg/L), this compound caused significant subjective side effects (dizziness, feeling ill) compared to placebo [3]. This suggests a narrow safety margin for tolerability, supporting a cautious, NTI-like approach to its use.
FAQ 2: What is the recommended protocol for monitoring this compound?
Experimental Protocol: TDM for this compound
The workflow for this monitoring and management process is summarized in the diagram below.
FAQ 3: What are common issues and troubleshooting steps in this compound studies?
Table 2: Troubleshooting Guide for this compound Experiments
| Problem | Potential Cause | Troubleshooting Action |
|---|---|---|
| High incidence of subjective side effects (dizziness, illness) | Drug's inherent property; concentration near upper end of range. | Document severity and correlate with plasma levels. Consider if the benefit justifies the side effect. A small dose reduction may improve tolerability [3]. |
| Sub-therapeutic response | Plasma concentration below target range; poor adherence; rapid metabolism. | Verify dosing regimen and adherence. Check plasma level to confirm. If level is low, consider a small dose increase and re-measure level [1]. |
| Unexpectedly high plasma concentration | Improper dosing; decreased clearance (e.g., renal impairment). | Review patient's renal function and check for drug interactions. Reduce dose and re-monitor [2]. |
| High variability in drug levels between subjects | Normal pharmacokinetic variability; differences in metabolism. | Ensure consistent dosing and sampling times. For research, stratify subjects based on metabolic phenotype if data is available. |
The core challenge with this compound appears to be balancing efficacy with its tolerability profile. The provided evidence indicates that its therapeutic range is relatively low (mean 2.9 mg/L), and side effects are common even within this range [3]. Therefore, a proactive and meticulous TDM protocol is highly recommended to ensure patient safety and data quality in clinical studies.
Q1: What is the clinical evidence for an interaction between this compound and probenecid?
Administration of probenecid significantly alters the pharmacokinetic profile of intravenously administered this compound. The key changes observed in a controlled study are summarized in the table below. [1] [2]
| Pharmacokinetic Parameter | This compound Alone | This compound + Probenecid | Change |
|---|---|---|---|
| Total Body Clearance | 21 L/h | 9.8 L/h | Decreased by 53% |
| Renal Clearance | 17 L/h | 8.0 L/h | Decreased by 53% |
| Elimination Half-life | 1.8 h | 3.0 h | Increased by 67% |
| Volume of Distribution (Vss) | Not specified | Not specified | Decreased by ~25% |
Q2: What is the mechanism behind this interaction?
The interaction is pharmacokinetic, specifically affecting the renal excretion of this compound. [3]
Q3: What is the experimental protocol for studying this interaction?
The following methodology is adapted from the pivotal clinical study. [1] [2]
Q4: How does this interaction compare to other xanthines?
This compound is not unique in this regard. Other xanthines eliminated by renal tubular secretion, such as diprophylline, also show similar interactions with probenecid. [3] This highlights a class-effect interaction for xanthines that rely heavily on active renal secretion.
The following diagram illustrates the mechanistic pathway of the drug-drug interaction in the kidney's proximal tubule cell.
| Question | Answer & Key Findings | Primary Source / Method |
|---|---|---|
| What are the primary acute cardiovascular effects of Enprofylline in patients? | In patients with severe chronic lung disease, an IV dose (2 mg/kg) reduced mean pulmonary and systemic arterial pressure, increased heart rate, and reduced stroke volume after 30 minutes. Serious side effects were not reported [1]. | Clinical study during cardiac catheterization (n=12) and radionuclide ventriculography (n=6) [1]. |
| What is a key molecular mechanism behind this compound's cardiovascular actions? | This compound binds to and activates Ryanodine Receptors (RyRs) in cardiac and skeletal muscle, sensitizing them to calcium and enhancing contractility. This is a direct effect, separate from adenosine receptor antagonism [2]. | Cryo-EM structure analysis of RyR1 with this compound [2]. |
| How does this compound's structure relate to its bioactivity and side effects? | As a 3-propylxanthine, this compound is a synthetic derivative designed to have weak adenosine receptor antagonism. This was intended to reduce side effects like tachycardia and arrhythmias associated with other methylxanthines like theophylline [3] [1]. | Structure-activity relationship (SAR) analysis of methylxanthines [3]. |
| What is the main safety concern with methylxanthines like Theophylline, and how does this compound compare? | Theophylline has a narrow therapeutic range and can cause severe arrhythmias or cardiac arrest upon overdose. This compound was developed to have a better safety profile by being a weak adenosine receptor antagonist [4] [3]. | Review of clinical literature and adverse drug reactions (ADRs) [4]. |
The following diagram illustrates the experimental workflow and the molecular mechanism of this compound's action on the RyR, which you can investigate using this protocol.
The diagram below maps this strategy, showing the key structural interactions to target when designing new derivatives.
The table below consolidates key quantitative findings from research on this compound and related compounds for easy comparison.
| Compound / Parameter | Effect on RyR (Mechanism) | Adenosine Receptor Antagonism | Key Cardiovascular Effects (Human Study) |
|---|---|---|---|
| This compound | Binds & Activates (Cryo-EM) [2] | Weak [1] [3] | ↓ Pulmonary & Systemic BP, ↑ Heart Rate, ↓ Stroke Volume [1] |
| Theophylline | Not the primary mechanism | Strong (non-selective) [4] | Narrow therapeutic index; risk of severe arrhythmias [4] |
| Caffeine | Binds & Activates (Reference agonist) [2] | Strong (non-selective) [3] | N/A (Toxic at millimolar concentrations) [2] |
| Xanthine | Binds & Activates (Proposed endogenous ligand) [2] | N/A | N/A |
Here are answers to some specific questions researchers might have:
1. What is the primary pathway for enprofylline elimination? this compound is eliminated predominantly by the kidneys via renal tubular secretion, with a minor contribution from glomerular filtration. Unlike theophylline, which is metabolized hepatically, approximately 83% of an this compound dose is excreted unchanged in the urine [1]. This makes its plasma levels highly sensitive to changes in renal function.
2. How does impaired renal function affect this compound levels? Renal impairment directly reduces this compound clearance, leading to elevated and prolonged plasma concentrations. The following table summarizes the pharmacokinetic changes observed in a study involving patients with renal insufficiency [2]:
| Parameter | Healthy Subjects | Patients with Renal Impairment |
|---|---|---|
| Plasma Half-life | Shorter | Prolonged |
| Total Clearance | Higher | Reduced |
| Renal Clearance | Higher | Reduced |
| Unbound fraction in plasma | ~55% | Up to ~66% |
3. Does age influence this compound pharmacokinetics? Yes, advanced age significantly impacts this compound clearance. A study comparing healthy elderly subjects to younger adults found that the total clearance of this compound was about 40% lower in the elderly. Consequently, the average half-life was longer (2.5 hours in the elderly vs. 1.8 hours in the young) [1]. This reduction in clearance is greater than the age-related decline in creatinine clearance alone would predict, suggesting other age-related physiological changes are involved.
4. Are this compound plasma levels unpredictable during long-term use? Some evidence suggests yes. A long-term (one-year) study observed that in some patients, serum this compound levels rose progressively even with a constant oral dosage [3]. This was accompanied by asymptomatic elevations in liver enzymes (AST/ALT) in a number of subjects, hinting at a potential for saturation of excretion pathways or other complex pharmacokinetic interactions over time.
The table below consolidates quantitative findings from various studies, highlighting factors contributing to pharmacokinetic variability [4] [5] [1].
| Factor / Study Group | Half-life (hours) | Total Clearance (l/h/kg) | Volume of Distribution (l/kg) |
|---|---|---|---|
| Young, Healthy Adults | 1.8 - 1.9 [1] [6] | 0.28 [1] | 0.48 [6] |
| Elderly, Healthy Subjects | 2.5 [1] | 0.16 [1] | Information missing |
| Patients requiring High Theophylline Dose | Similar to low-dose group [4] [5] | ~30% higher than low-dose group [4] [5] | ~30% higher than low-dose group [4] [5] |
For researchers designing experiments to diagnose the cause of variable this compound levels in a study population, the following workflow can serve as a guide. The diagram below outlines a logical sequence of investigations.
The table below summarizes the core technical data available for this compound.
| Property | Description |
|---|---|
| CAS Number | 41078-02-8 [1] [2] |
| Molecular Formula | C₈H₁₀N₄O₂ [1] [2] |
| Molecular Weight | 194.19 g/mol [1] [2] |
| Recommended Storage | Solid: 4°C, protect from light [1]. Solution: -80°C for 1 year [2]. |
| Solubility (DMSO) | 60-62.5 mg/mL (approx. 309-322 mM) [1] [2]. Sonication is recommended [2]. |
Here are answers to common questions based on the available information.
Q1: What is the primary mechanism of action of this compound? this compound has a dual mechanism. It acts primarily as a competitive non-selective phosphodiesterase (PDE) inhibitor and also as a selective and competitive adenosine A2B receptor antagonist with a Ki of 7 μM [1] [2]. This makes it useful for research in asthma and chronic obstructive pulmonary disease (COPD) [1].
Q2: How should I prepare and store stock solutions of this compound? The provided literature recommends using DMSO as the solvent. To prepare a 10 mM stock solution, dissolve 1.94 mg of this compound in 1 mL of DMSO [1]. For long-term storage, it is crucial to aliquot the solution and store it at -80°C to prevent degradation from repeated freeze-thaw cycles [1] [2]. Always protect the compound from light, whether in solid or solution form [1].
Q3: Are there any known safety concerns with this compound? Yes. While it is a research-grade bronchodilator, one source notes that its clinical development was halted due to concerns about hepatic toxicity [3]. Researchers should handle this compound with appropriate safety precautions.
The following workflow outlines a general approach to handling stability-critical compounds like this compound, based on standard laboratory practices.
For a rigorous stability assessment, you can adapt the following high-performance liquid chromatography (HPLC) method based on a study of another unstable drug [4].
The table below summarizes the key identified properties of this compound that are relevant for solvent selection [1].
| Property | Value / Description |
|---|---|
| Chemical Formula | C₈H₁₀N₄O₂ [1] |
| IUPAC Name | 3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione [1] |
| Average Molecular Weight | 194.19 g/mol [1] |
| Water Solubility | 1200 mg/L (Experimental) [1] |
| logP | 0.33 (Experimental) [1] |
| Melting Point | 287-289 °C [1] |
| Synonym | 3-propylxanthine [2] |
Since direct protocols are unavailable, you can establish reliable in-house methods by adapting standard solvent compatibility frameworks. The following workflow outlines a systematic approach for testing and validating solvents for use with this compound in analytical applications, such as when preparing standard solutions for HPLC or UV-Vis spectroscopy.
Based on general laboratory practices, here are some common issues and solutions you might encounter.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low / Inconsistent Solubility | Solvent polarity mismatch. | Test solvent mixtures (e.g., Water/Methanol). Pre-solubilize in a small amount of DMSO before diluting. |
| Precipitation Over Time | Solution instability, temperature change. | Ensure storage at constant temperature. Increase solvent volume (reduce concentration). Change solvent system. |
| New Peaks in HPLC | Chemical degradation of this compound. | Use a more inert solvent (e.g., avoid strong acids/bases). Prepare fresh solutions immediately before analysis. |
| Abnormal Absorbance Spectra | Solvent interaction or cuvette damage. | Ensure solvent is spectroscopically grade. Verify solvent compatibility with quartz cuvettes [3]. |
Frequently Asked Questions
What is the primary safety consideration when working with this compound solutions? While the pharmacological profile of this compound is established, always treat laboratory chemicals with caution. Use appropriate personal protective equipment (PPE) like gloves and safety glasses. Refer to the material safety data sheet (MSDS) for the specific salt form of this compound you are using.
We are using UV-Vis spectroscopy. How can we prevent damaging our quartz cuvettes? Quartz is susceptible to etching and damage from certain solvents. Always consult a solvent-cuvette compatibility chart. Generally, avoid strong alkalis, concentrated phosphoric acid, and especially hydrofluoric acid, which rapidly dissolves quartz. Even with compatible solvents, ensure proper cleaning and drying after use [3].
A client has requested analysis in a specific solvent. What is the first step? First, perform a small-scale compatibility test. Check the solvent's compatibility with your entire analytical flow path (column, tubing, seals). Then, run a blank injection of the solvent and a small test injection of an this compound standard to check for column retention time stability, peak shape, and any signs of system contamination or damage [5].
A primary step in troubleshooting CNS effects is understanding the fundamental mechanism of action. Enprofylline's improved CNS side effect profile is attributed to its selective antagonism of the A2B adenosine receptor, while having a negligible effect on the A1, A2A, and A3 receptors [1]. The following table compares the receptor affinity and associated CNS risks of this compound and Theophylline.
| Feature | This compound | Theophylline |
|---|---|---|
| A1 Receptor Antagonism | Negligible [1] | Significant [1] |
| A2A Receptor Antagonism | Negligible [1] | Significant [1] |
| A2B Receptor Antagonism | Selective antagonist [1] | Significant [1] |
| Risk of CNS Seizures | Claimed to be absent even at high doses [1] | A well-known severe adverse reaction [1] |
| Risk of Restlessness | Does not produce [1] | Commonly produces [1] |
This selective targeting is the key reason why this compound does not typically produce diuresis, restlessness, or seizures—effects that are commonly associated with theophylline's non-selective antagonism of A1 and other adenosine receptors [1].
The signaling pathway below visualizes this core mechanistic concept and its relationship to CNS effects.
Here are some common questions and issues that may arise during research, with evidence-based guidance.
Q1: Our in vivo models show CNS stimulation. Is this expected with this compound? While this compound is designed to minimize CNS effects, it is not entirely free of them. The most common dose-related adverse effects reported in humans are headache, nausea, and vomiting [1]. Pronounced effects were observed in patients at plasma concentrations around 6 µg/ml [1]. If significant CNS stimulation is observed, it is critical to first verify the compound's identity and purity to rule out contamination. The next step is to investigate the plasma concentration, as effects are strongly concentration-dependent.
Q2: What is the target plasma concentration for efficacy while minimizing side effects? The target plasma concentration for antiasthmatic effects is about 3 µg/ml [1]. Doses that achieve steady-state concentrations above 5 µg/ml are associated with a significant increase in adverse effects like headache and nausea [1]. Therefore, the therapeutic window lies around 3-5 µg/ml.
Q3: How can we proactively predict and screen for CNS-related toxicity in new analogs? You can integrate modern AI-based toxicity prediction models into your early-stage screening pipeline. These models are trained on large-scale public databases (e.g., Tox21, ClinTox) and can predict endpoints like neurotoxicity based on chemical structure [2]. Using these tools for virtual screening allows you to filter out compounds with a high predicted risk of CNS toxicity before they enter costly in-vitro or in-vivo assays [2].
For a standard preclinical assessment of CNS side effects, particularly the risk of seizures, the following methodology can be applied. This protocol should be adapted to your specific animal models and IACUC approval.
To further de-risk development and optimize your experiments, consider a Model-Informed Drug Development (MIDD) approach [3]. You can use Physiologically Based Pharmacokinetic (PBPK) modeling to predict a compound's absorption, distribution (including its potential to cross the blood-brain barrier), metabolism, and excretion (ADME) before extensive animal testing [3]. Furthermore, Quantitative Systems Pharmacology (QSP) models can integrate knowledge of adenosine receptor distribution and function in the CNS to provide a mechanism-based prediction of the risk of neuro-excitatory side effects for new chemical entities [3].
| Feature | This compound | Doxofylline |
|---|---|---|
| Mechanism of Action | Selective A2B adenosine receptor antagonist [1] | Interacts with β2-adrenoceptors; lacks significant adenosine receptor antagonism or PDE inhibition [1] [2] |
| Efficacy Evidence | Limited clinical data; one study showed less bronchoprotection than theophylline at lower concentrations [3] | Comparable efficacy to theophylline in improving FEV1 and reducing asthma events; shows anti-inflammatory effects [1] [4] [5] |
| Safety Profile | Associated with side effects like nausea, vomiting, headache, and liver abnormalities [1] | Significantly better safety profile than theophylline; fewer adverse events (e.g., nausea, headache, insomnia); no significant cardiac effects [1] [4] [6] |
| Clinical & Regulatory Status | Development ultimately not continued [1] | Approved and marketed for asthma and COPD in various countries; FDA orphan drug designation for bronchiectasis [2] [7] |
| Key Differentiator | Selective adenosine antagonism, but burdened by side effects | Unique, non-adenosine-mediated mechanism resulting in a favorable efficacy/safety profile |
The pharmacological mechanisms of these two xanthines are distinct, which largely explains their different safety profiles.
The following diagram illustrates the key mechanistic pathways for both drugs and theophylline for contrast.
The evidence base for these two drugs varies greatly in both volume and recency.
This compound A key clinical study from 1986 provides most of the available direct data [3].
Doxofylline Numerous clinical trials and meta-analyses support its use. Key studies include:
The characterization of enprofylline's non-selectivity comes from classic receptor pharmacology studies:
The field has advanced significantly since this compound was first studied, with newer compounds demonstrating true high potency and selectivity for the A2B receptor, as shown in the table below.
| Compound | A2B Receptor Ki (Human) | Selectivity Profile | Development Status |
|---|---|---|---|
| This compound | ~130 µM (KB, functional) [1] | Low selectivity; blocks A1 and A2A receptors [2] [1]. | Early, non-selective xanthine. |
| PSB-603 | 0.553 nM [3] | >17,000-fold selectivity over A1, A2A, and A3 receptors [3]. | Research tool; used in preclinical studies [3] [4]. |
| CVT-6883 | 22 nM [5] [6] | >88-fold selectivity over other adenosine receptors [5] [6]. | Completed Phase 1 clinical trials [5] [6]. |
The diagram below illustrates the core signaling pathways of the A2B adenosine receptor, which is the target of these antagonists.
The synergistic effect is supported by both clinical studies in patients and preclinical laboratory models.
Clinical Study in Asthma Patients: A 1987 clinical trial investigated the intravenous administration of enprofylline and terbutaline in 16 patients with stable, reversible airway obstruction [1] [2] [3].
Preclinical Study in Guinea Pig Trachea: A 1986 laboratory study provided clear evidence of overadditive relaxation in isolated tracheal preparations [4].
The table below summarizes the key experimental data from these studies:
| Study Model | Dosing & Protocol | Key Outcome: Combined Effect | Side Effects Noted |
|---|---|---|---|
| Human Asthma Patients (Clinical) [1] [2] [3] | IV this compound (1 mg/kg) + IV Terbutaline (4 µg/kg) | Significantly enhanced bronchodilatation vs. either drug alone. | Nausea and headache at highest this compound levels (3.22 mg/L). |
| Guinea Pig Trachea (Preclinical) [4] | Terbutaline (30 ng/mL) + this compound (10 µg/mL) | 61% relaxation (actual) vs. 33.5% (calculated additive effect). | Not applicable. |
The synergy between this compound and terbutaline arises from their different cellular mechanisms converging to promote airway smooth muscle relaxation.
The following diagram illustrates these complementary pathways:
As the diagram shows:
This creates a powerful complementary effect: terbutaline increases cAMP production, while this compound slows its degradation, resulting in a much greater and more sustained cellular response than either drug could achieve alone [4]. A key differentiator from older xanthines like theophylline is that this compound has negligible adenosine receptor antagonism, which is believed to result in a better cardiovascular side effect profile [1] [7] [4].
The experimental data suggests several key points for drug development:
Irritant